Lipophilicity (LogP) Differentiation: Cyclobutane vs. Cyclopropane Ring
The computed octanol–water partition coefficient (LogP) for (2,2-Dimethylbut-3-yn-1-yl)cyclobutane is 2.836, which is 0.39 log units higher than that of its cyclopropane analog (LogP = 2.4459). This difference corresponds to an approximately 2.45‑fold higher theoretical lipophilicity for the cyclobutane derivative. Higher LogP can correlate with improved membrane permeability but also with increased risk of metabolic clearance or off‑target binding. Selection between the two rings therefore represents a deliberate tuning of the lipophilicity profile .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.836 |
| Comparator Or Baseline | (2,2-Dimethylbut-3-yn-1-yl)cyclopropane, LogP = 2.4459 |
| Quantified Difference | ΔLogP = +0.39 (×2.45 lipophilicity) |
| Conditions | Computed values reported by the same vendor (Leyan) using consistent methodology |
Why This Matters
A 0.4‑log unit shift in LogP is sufficient to alter a compound's in‑vitro ADME profile, making the cyclobutane variant preferable when higher membrane permeability is required.
